N-[(4-methoxyphenyl)methyl]quinazolin-4-amine
CAS No.: 70137-95-0
Cat. No.: VC13324771
Molecular Formula: C16H15N3O
Molecular Weight: 265.31 g/mol
* For research use only. Not for human or veterinary use.
![N-[(4-methoxyphenyl)methyl]quinazolin-4-amine - 70137-95-0](/images/structure/VC13324771.png)
Specification
CAS No. | 70137-95-0 |
---|---|
Molecular Formula | C16H15N3O |
Molecular Weight | 265.31 g/mol |
IUPAC Name | N-[(4-methoxyphenyl)methyl]quinazolin-4-amine |
Standard InChI | InChI=1S/C16H15N3O/c1-20-13-8-6-12(7-9-13)10-17-16-14-4-2-3-5-15(14)18-11-19-16/h2-9,11H,10H2,1H3,(H,17,18,19) |
Standard InChI Key | MCZPCSYKZMFAHI-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)CNC2=NC=NC3=CC=CC=C32 |
Canonical SMILES | COC1=CC=C(C=C1)CNC2=NC=NC3=CC=CC=C32 |
Introduction
Chemical Structure and Physicochemical Properties
N-[(4-methoxyphenyl)methyl]quinazolin-4-amine (Molecular Formula: C₁₆H₁₅N₃O) features a bicyclic quinazoline system with a 4-methoxy-substituted benzyl group at the 4-position. The methoxy moiety enhances solubility and modulates electronic interactions, while the quinazoline core provides a planar structure conducive to intercalation or receptor binding .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Weight | 265.31 g/mol |
logP (Partition Coeff.) | 3.2 ± 0.1 |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 4 |
Polar Surface Area | 45.8 Ų |
Solubility | 22 µM in PBS (pH 7.4) |
The compound’s moderate lipophilicity (logP ≈ 3.2) suggests favorable membrane permeability, while its polar surface area (45.8 Ų) aligns with bioavailability criteria for small-molecule drugs .
Synthetic Routes and Optimization
The synthesis of N-[(4-methoxyphenyl)methyl]quinazolin-4-amine typically follows a multi-step protocol analogous to related quinazolin-4-amines :
-
Chlorination of Quinazolin-4-ol:
Reaction of quinazolin-4-ol with phosphoryl chloride (POCl₃) yields 4-chloroquinazoline, a key intermediate . -
Amination with 4-Methoxybenzylamine:
Nucleophilic substitution of 4-chloroquinazoline with 4-methoxybenzylamine in toluene at 90°C produces the target compound .
Table 2: Reaction Conditions and Yields
Step | Reagents | Temperature | Time | Yield |
---|---|---|---|---|
1 | POCl₃, Et₃N | Reflux | 4 h | 85% |
2 | 4-MeO-Benzylamine, Toluene | 90°C | 12 h | 72% |
Purification via column chromatography (SiO₂, ethyl acetate/hexane) ensures >95% purity, confirmed by NMR and LC-MS .
Pharmacological Activities and Mechanisms
Anticancer Activity
N-[(4-methoxyphenyl)methyl]quinazolin-4-amine demonstrates potent antiproliferative effects against breast (MCF-7, IC₅₀ = 1.2 µM) and prostate (PC-3, IC₅₀ = 1.8 µM) cancer cells. Mechanistic studies indicate EGFR kinase inhibition (Kd = 12 nM) and caspase-3/7 activation, inducing apoptosis via mitochondrial pathways .
Antimicrobial Efficacy
The compound exhibits broad-spectrum activity against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL), attributed to membrane disruption and ergosterol biosynthesis inhibition .
Table 3: Biological Activity Profile
Assay | Target | Result |
---|---|---|
EGFR Inhibition | Kinase Domain | IC₅₀ = 14 nM |
Caspase Activation | MCF-7 Cells | EC₅₀ = 2 µM |
Tubulin Polymerization | Colchicine Site | 78% Inhibition at 10 µM |
Comparative Analysis with Analogues
Structural modifications significantly impact activity:
-
Methoxy Position: Para-substitution (4-MeO) enhances solubility and target affinity compared to ortho- or meta-substituted analogues .
-
N-Methylation: Introducing a methyl group on the amine (e.g., N-methyl-N-[(4-MeO-phenyl)methyl]quinazolin-4-amine) reduces cytotoxicity (PC-3 IC₅₀ = 4.5 µM), suggesting steric hindrance affects binding .
Challenges and Future Directions
Despite promising data, challenges include:
-
Metabolic Stability: Rapid hepatic clearance (t₁/₂ = 1.8 h in mice) necessitates prodrug development.
-
Blood-Brain Barrier Penetration: Moderate permeability (Pe = 4.2 × 10⁻⁶ cm/s) limits CNS applications .
Future research should prioritize:
-
Structure-Activity Relationship (SAR) Studies: Optimizing substituents for enhanced potency and pharmacokinetics.
-
In Vivo Efficacy Trials: Evaluating toxicity and tumor regression in xenograft models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume